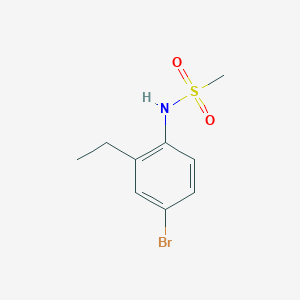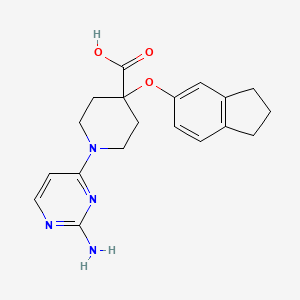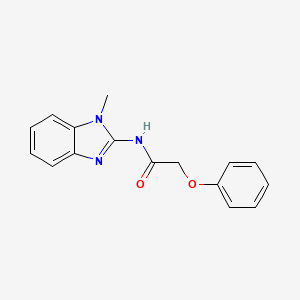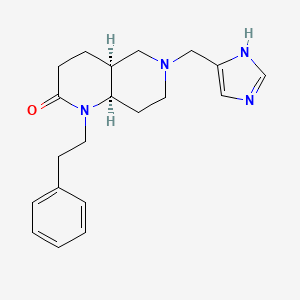
N-(4-bromo-2-ethylphenyl)methanesulfonamide
概要
説明
N-(4-bromo-2-ethylphenyl)methanesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological effects, including the inhibition of protein phosphatases and the modulation of intracellular pH.
作用機序
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide is not fully understood, but it is believed to be related to its ability to modulate intracellular pH. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is responsible for maintaining intracellular pH. By inhibiting this transporter, this compound can alter the pH of intracellular compartments, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of ion channels and transporters, which can affect cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of various enzymes, including protein phosphatases and kinases.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-ethylphenyl)methanesulfonamide in lab experiments is its ability to modulate various cellular processes. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, which makes it a useful tool for cancer research. Additionally, its ability to modulate the activity of ion channels and transporters makes it a useful tool for studying cellular signaling pathways.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(4-bromo-2-ethylphenyl)methanesulfonamide. One area of research could focus on its potential use as a cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study.
Another area of research could focus on its mechanism of action. While it is believed to modulate intracellular pH, the exact mechanism by which it does so is not fully understood. Further research could help to elucidate the exact mechanism of action of this compound.
Finally, research could focus on the development of new derivatives of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved efficacy and reduced toxicity.
科学的研究の応用
N-(4-bromo-2-ethylphenyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit protein phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)

![1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)

![4-(cyclopropylmethyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401119.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5401121.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B5401136.png)
![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)